

LC-MS/MS protocol for quantifying 2-Hydroxy Trimipramine in plasma

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Compound of Interest

Compound Name: **2-Hydroxy Trimipramine**

Cat. No.: **B023120**

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An LC-MS/MS protocol for the quantification of **2-Hydroxy Trimipramine**, a primary metabolite of the tricyclic antidepressant Trimipramine, in human plasma is presented. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies, offering high sensitivity and selectivity. The protocol employs a straightforward protein precipitation method for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

- Analytes and Standards:
 - **2-Hydroxy Trimipramine** (Reference Standard)
 - **2-Hydroxy Trimipramine-d3** (Internal Standard - IS)
- Solvents and Chemicals:
 - Methanol (HPLC or LC-MS grade)
 - Acetonitrile (HPLC or LC-MS grade)
 - Formic Acid (LC-MS grade)
 - Ammonium Formate (LC-MS grade)

- Deionized Water (18.2 MΩ·cm)
- Drug-Free Human Plasma (with K2-EDTA as anticoagulant)

Instrumentation

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
- Analytical Column: A reversed-phase C18 column, such as a ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm), is suitable for separation.[\[1\]](#)

Experimental Protocols

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve **2-Hydroxy Trimipramine** and **2-Hydroxy Trimipramine-d3** in methanol to obtain a final concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the **2-Hydroxy Trimipramine** stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **2-Hydroxy Trimipramine-d3** stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 50 µL of the internal standard working solution (100 ng/mL) to each tube and vortex for 30 seconds.
- Add 400 µL of methanol to precipitate plasma proteins and vortex for another 30 seconds.[\[2\]](#)

- Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
- Inject an aliquot (typically 5-10 μ L) into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The system is operated in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific transitions for **2-Hydroxy Trimipramine** and its deuterated internal standard.

Data Presentation

Table 1: LC-MS/MS Instrument Parameters

Parameter	Condition
LC System	UHPLC/HPLC System
Analytical Column	ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 μ m) or equivalent
Mobile Phase A	5mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B	Methanol
Flow Rate	0.8 - 1.0 mL/min
Gradient	Isocratic (e.g., 25:75 v/v, A:B) or a shallow gradient optimized for separation
Injection Volume	10 μ L
Column Temperature	40 °C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	100 °C
Desolvation Temperature	350 °C
Collision Gas	Argon

Table 2: MRM Transitions and MS Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
2-Hydroxy Trimipramine	311.2	100.1	200	To be optimized
2-Hydroxy Trimipramine-d3	314.2	100.1	200	To be optimized

Note: The precursor ion for **2-Hydroxy Trimipramine** is $[M+H]^+$ at m/z 311, which fragments to a characteristic product ion at m/z 100.^{[1][3]} Collision energy should be optimized for the specific instrument used.

Table 3: Calibration Curve Data

Concentration (ng/mL)	Analyte/IS Peak Area Ratio (Example)
0.5 (LLOQ)	0.012
1.0	0.025
5.0	0.128
10.0	0.260
50.0	1.35
100.0	2.75
200.0	5.62
Linearity (R^2)	>0.995

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC Level	Nominal Conc. (ng/mL)	Intra-Day Accuracy (%)	Intra-Day Precision (%CV)	Inter-Day Accuracy (%)	Inter-Day Precision (%CV)
LQC	1.5	98.5 - 103.2	< 6.5	97.9 - 104.1	< 7.2
MQC	75	96.7 - 101.5	< 5.1	98.2 - 102.0	< 5.8
HQC	150	99.0 - 102.8	< 4.5	99.5 - 103.3	< 5.0

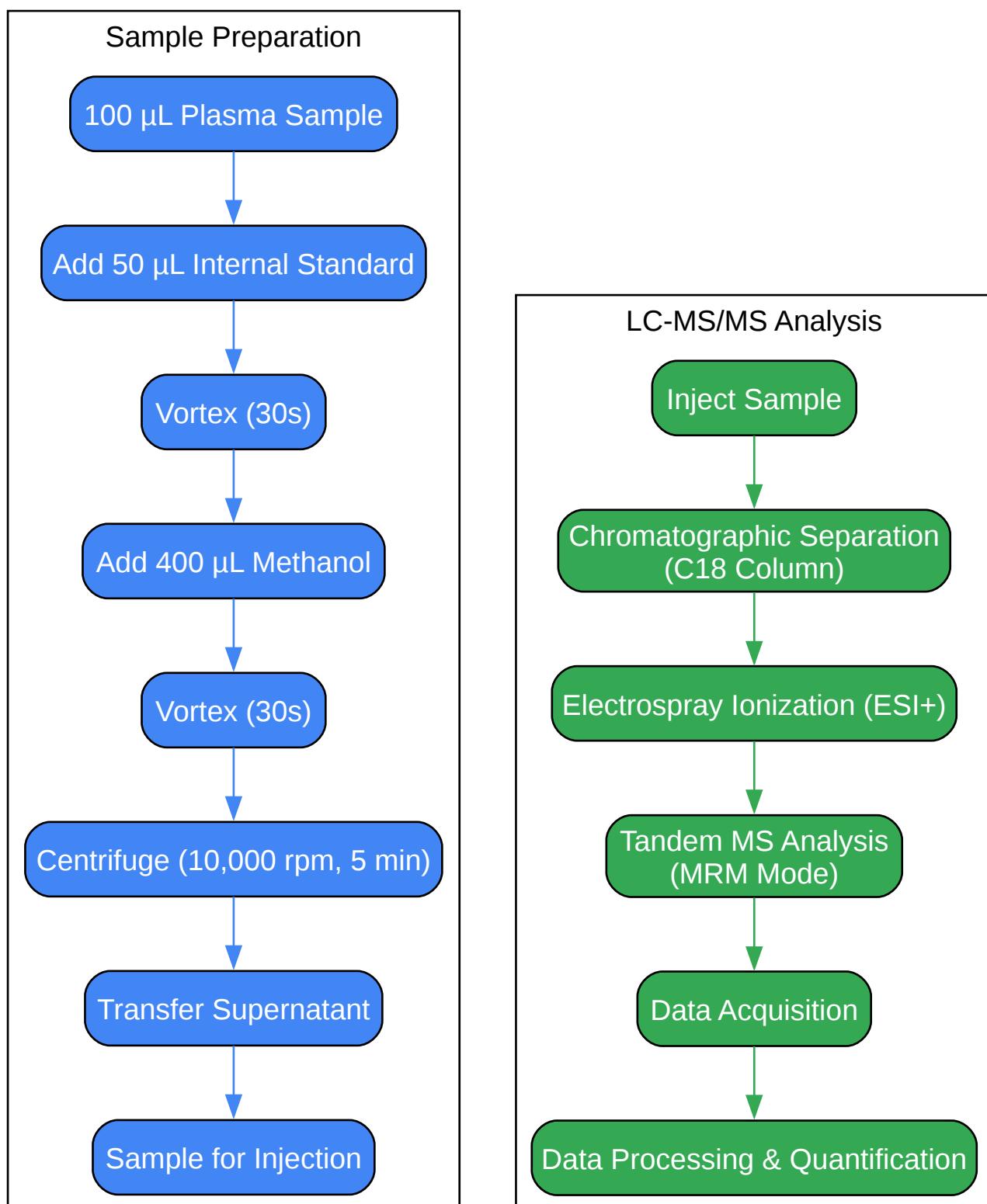
Acceptance criteria for accuracy are typically within 85-115% of the nominal value (80-120% for LLOQ), and precision should be $\leq 15\%$ CV ($\leq 20\%$ for LLOQ).

Method Validation Summary

This bioanalytical method should be fully validated according to regulatory guidelines. Key validation parameters include:

- Selectivity: Ensuring no significant interference from endogenous plasma components at the retention times of the analyte and IS.
- Linearity and Range: Demonstrating a linear relationship between concentration and response over the specified range.
- Accuracy and Precision: Assessing the closeness of measured values to the nominal concentration and the degree of scatter in the data, respectively.
- Recovery: Evaluating the efficiency of the extraction process.
- Matrix Effect: Investigating the potential for ion suppression or enhancement from the plasma matrix.
- Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

Visualizations

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References

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